
3-Isobutylglutaric acid
Overview
Description
3-Isobutylglutaric acid (CAS 75143-89-4) is a dicarboxylic acid with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol . It features a five-carbon glutaric acid backbone substituted with an isobutyl group (–CH₂CH(CH₂CH₃)) at the third position. This compound is a critical intermediate in the synthesis of pregabalin, a widely prescribed anticonvulsant and neuropathic pain drug . Key synthetic routes involve:
- Cyanoacetate condensation: Using isovaleraldehyde and diethyl malonate, achieving yields up to 85% .
- Hydrolysis and decarboxylation: Converting intermediates like 2-cyano-5-methylhex-2-enoic acid alkyl ester into this compound .
Its spectral characteristics include ¹H NMR peaks at δ 0.92 ppm (d, 6H, CH₃) and IR absorption bands at 1704 cm⁻¹ (C=O stretching) .
Preparation Methods
Traditional Synthetic Routes via Knoevenagel Condensation and Michael Addition
Reaction Mechanism and Stepwise Optimization
The canonical synthesis begins with a Knoevenagel condensation between isovaleraldehyde and ethyl cyanoacetate, forming a α,β-unsaturated nitrile intermediate. Subsequent Michael addition with diethyl malonate introduces the glutaric acid backbone, followed by hydrolysis and decarboxylation to yield 3-isobutylglutaric acid . Key parameters include:
-
Temperature Control : Maintaining 50–55°C during the Michael addition prevents side reactions while ensuring complete malonate incorporation .
-
Catalyst Selection : Di-n-propylamine or potassium carbonate facilitates the condensation, with reaction times varying between 3–5 hours for optimal intermediate formation .
-
Acid Hydrolysis : Concentrated HBr (47%) or HCl (35%) at reflux (100–125°C) for 6–20 hours achieves >90% conversion to the target acid, as evidenced by gas chromatography (GC) purity data .
Table 1: Representative Yields from Patented Hydrolysis Conditions
Acid Catalyst | Temperature (°C) | Duration (h) | Yield (%) | GC Purity (%) | Source |
---|---|---|---|---|---|
HBr (47%) | 100–125 | 6–10 | 70–77 | 93.6–96.1 | |
HCl (35%) | 100–125 | 50–100 | 76–78 | 93.6–95.2 | |
HBr (47%) | 100–125 | 20–24 | 70–77.9 | 95.2–96.1 |
Alternative Pathways Using Malonamide Nitrile and Base-Catalyzed Condensation
Malonamide Nitrile Route
A streamlined approach employs malonamide nitrile and isovaleraldehyde under mild basic conditions (e.g., potassium carbonate in dimethyl sulfoxide). This method bypasses the decarboxylation step, directly yielding this compound via a single hydrolysis stage . Advantages include:
-
Reduced Environmental Impact : Eliminates toxic cyanide intermediates, aligning with green chemistry principles .
-
Higher Atom Economy : 85–90% theoretical yield compared to 65–75% in traditional routes .
One-Pot Synthesis Optimization
Industrial protocols often consolidate multiple steps into a single reactor to minimize purification losses. For example, combining isovaleraldehyde, diethyl malonate, and a non-polar solvent (toluene or cyclohexane) with sequential base (K₂CO₃) and acid (HBr) additions achieves 70–76% isolated yield . Critical considerations include:
-
Solvent Selection : Toluene enables azeotropic water removal during condensation, preventing hydrolysis of sensitive intermediates .
-
Temperature Gradients : Cooling to 25–30°C after hydrolysis ensures efficient phase separation during toluene extraction .
Process Intensification and Industrial-Scale Production
Solvent and Catalyst Recycling
Recent patents highlight closed-loop systems where toluene distillate is reused in subsequent batches, reducing raw material costs by 15–20% . Catalyst recovery via aqueous washes (e.g., K₂CO₃ from DMSO mixtures) further enhances sustainability .
Purity Enhancement Strategies
Post-hydrolysis treatments, such as activated carbon filtration and recrystallization from ethanol/water mixtures, elevate GC purity from 93% to >99% . For instance, dissolving crude acid in 30% ethanol at 90°C followed by slow cooling to 0–5°C removes residual malonate derivatives .
Emerging Biocatalytic and Enzymatic Methods
Lipase-Catalyzed Dynamic Kinetic Resolution
A 2025 innovation involves Candida antarctica lipase B (CAL-B) to enantioselectively hydrolyze 3-isobutylglutaric anhydride, yielding (R)-3-(carbamoylmethyl)-5-methylhexanoic acid—a direct precursor to pregabalin . This method achieves 92% enantiomeric excess (ee) and reduces energy consumption by 40% compared to thermal processes .
Fermentative Production
Metabolically engineered E. coli strains expressing heterologous carboxylases now produce this compound from glucose, albeit at pilot-scale titers of 12 g/L . Challenges remain in optimizing flux through the methylerythritol phosphate pathway to compete with chemical synthesis .
Comparative Analysis of Synthetic Methods
Table 2: Economic and Environmental Metrics Across Methods
Method | Capital Cost | Operating Cost | Carbon Footprint (kg CO₂/kg) | Scalability |
---|---|---|---|---|
Traditional Knoevenagel | High | Moderate | 8.2 | ++++ |
Malonamide Nitrile | Moderate | Low | 5.1 | +++ |
Biocatalytic | Very High | Low | 3.8 | ++ |
Chemical Reactions Analysis
Hydrolysis Reactions
3-IBGA undergoes hydrolysis under acidic or basic conditions to form intermediates or derivatives.
Key Findings :
-
Acidic hydrolysis with HBr or HCl facilitates decarboxylation, crucial for synthesizing pregabalin precursors .
-
Industrial processes prioritize high-purity yields (>90%) through controlled temperature and solvent selection .
Amidation and Cyclocondensation
Reactions with nitrogen-containing reagents produce monoamides or cyclic imides.
Key Findings :
-
Solvent-free urea cyclocondensation minimizes impurities but requires precise temperature control .
-
Monoamide synthesis via alkaline hydrolysis achieves near-quantitative yields under optimized pH .
Esterification
Carboxylic acid groups react with alcohols to form esters.
Reaction Type | Reagents/Conditions | Products | Yield/Notes | References |
---|---|---|---|---|
Methanol Esterification | Thionyl chloride, methanol, RT | Methyl 3-isobutylglutarate | Intermediate for diamide synthesis |
Key Findings :
Biocatalytic Transformations
Enzymatic desymmetrization enables chiral monoamide synthesis.
Key Findings :
-
Comamonas sp. KNK3-7 achieves high enantioselectivity, critical for pregabalin’s (S)-GABA derivative .
-
Protein engineering enhances imidase activity, enabling industrial-scale R-monoamide production .
Industrial Process Optimization
Key Findings :
Scientific Research Applications
Precursor for Pregabalin
One of the most notable applications of IBGA is its role as a precursor in the synthesis of pregabalin, a medication used to treat neuropathic pain, epilepsy, and anxiety disorders. The synthesis typically involves converting IBGA into its corresponding amide derivative, which is then processed to yield pregabalin .
Table 1: Synthesis Pathway for Pregabalin from IBGA
Step | Reaction Description | Yield (%) |
---|---|---|
1 | Condensation with formamide | 87% (optimal conditions) |
2 | Hydrolysis to form pregabalin | Variable depending on conditions |
Enzymatic Hydrolysis Studies
Recent research has explored the enzymatic hydrolysis of IBGA diamide using various microorganisms. This process aims to produce optically pure derivatives suitable for pharmaceutical applications. The study demonstrated that specific enzymes could selectively cleave one amide bond while preserving another, resulting in high optical purity .
Case Study: Enzymatic Hydrolysis of IBGA Diamide
- Objective : To develop a biocatalytic process for producing optically active 3-substituted glutaric acid monoamide.
- Findings : A microorganism was identified that effectively catalyzes the hydrolysis of IBGA diamide, yielding high enantiomeric excess suitable for further pharmaceutical synthesis.
Optimization of Synthesis Processes
Research has focused on optimizing the reaction conditions for synthesizing IBGA and its derivatives. For example, varying solvent types and reaction times significantly affect yield and efficiency. Studies have shown that using high boiling point solvents like xylene can enhance yields when combined with an appropriate molar ratio of reactants .
Table 2: Reaction Conditions for IBGA Synthesis
Solvent | Molar Ratio (Formamide:IBGA) | Yield (%) |
---|---|---|
Ethylene Glycol | 1:1 | Low |
Xylene | 1:3 | 51% |
Biotechnological Potential
The potential for using IBGA in biotechnological applications is being explored, particularly in "green" chemistry approaches to synthesize chiral intermediates. Researchers are investigating microbial processes that can enhance the efficiency and sustainability of producing pharmaceutical compounds from IBGA .
Mechanism of Action
The primary mechanism of action of 3-Isobutylglutaric acid is related to its role as an intermediate in the synthesis of pregabalin. Pregabalin works by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, which reduces the release of neurotransmitters and decreases neuronal excitability . This mechanism is crucial for its anticonvulsant and analgesic effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
3-Methylglutaric Acid
- Molecular formula : C₆H₁₀O₄; Molecular weight : 146.14 g/mol.
- Structure : A shorter-chain glutaric acid with a methyl group (–CH₃) at the third position.
- Key differences :
3,3-Dimethylglutaric Acid
- Molecular formula : C₇H₁₂O₄; Molecular weight : 160.17 g/mol.
- Structure : Two methyl groups at the third position.
- Key differences :
4-Isobutylpyrrolidin-2-one
- Molecular formula: C₈H₁₅NO; Molecular weight: 141.21 g/mol.
- Structure : A lactam derivative formed during pregabalin synthesis.
- Key differences :
3-(Carbamoylmethyl)-5-methylhexanoic Acid
- Molecular formula: C₉H₁₇NO₃; Molecular weight: 187.23 g/mol.
- Structure : Carbamoyl-substituted derivative of this compound.
- Key differences: Synthesis: Formed via ammonolysis of 3-isobutylglutaric anhydride . Application: Direct precursor to pregabalin, undergoing enantiomeric resolution to isolate the active (S)-isomer .
Comparative Data Table
Key Findings and Industrial Relevance
- Steric and Electronic Effects : The isobutyl group in this compound provides a balance of reactivity and stability, enabling efficient anhydride formation (e.g., 3-isobutylglutaric anhydride, CAS 185815-59-2) for downstream reactions .
- Regulatory Compliance : As a pregabalin impurity, this compound must be controlled to <0.15% under ICH guidelines, necessitating precise synthesis and purification .
- Synthetic Advantages : Its synthesis from isovaleraldehyde is cost-effective and scalable, with yields exceeding 85% .
In contrast, shorter-chain analogs like 3-methylglutaric acid lack the steric bulk required for selective pharmaceutical intermediate synthesis, while derivatives like 4-isobutylpyrrolidin-2-one highlight the importance of impurity profiling in drug development .
Biological Activity
3-Isobutylglutaric acid (IBGA) is a compound of significant interest in biochemical research, particularly due to its role as an intermediate in the synthesis of pharmaceuticals, notably pregabalin. This article explores the biological activity of IBGA, focusing on its enzymatic interactions, microbial hydrolysis processes, and implications in pharmaceutical applications.
Chemical Structure and Properties
This compound is a branched-chain dicarboxylic acid with the molecular formula C₇H₁₄O₄. The compound features two carboxylic acid groups and an isobutyl side chain, which contributes to its unique reactivity and biological properties.
Enzymatic Activity
Recent studies have demonstrated that IBGA can serve as a substrate for various enzymes, particularly amidases and imidases. These enzymes facilitate the conversion of IBGA into optically active compounds that are useful in drug synthesis.
Key Findings from Research
-
Enzyme Catalysis :
- A study highlighted the use of a mutant imidase from Burkholderia pseudomallei that significantly enhanced the catalytic efficiency for converting 3-isobutyl glutarimide (IBI) to R-3-isobutylglutarate monoamide (R-IBM), achieving a conversion rate of 88.87% with an enantiomeric excess exceeding 99.9% .
- Another research identified Comamonas sp. KNK3-7 as a potent microorganism capable of asymmetrically hydrolyzing 3-isobutyl glutaric acid diamide (IBD) to produce R-IBM with high optical purity (>99.0% e.e.) .
- Kinetic Analysis :
Microbial Hydrolysis
Microbial processes play a crucial role in the biotransformation of IBGA derivatives. The enzymatic hydrolysis by specific microorganisms not only provides a greener alternative to chemical synthesis but also yields high-purity products.
Case Studies
- Microbial Screening :
- Industrial Applications :
Research Data Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-isobutylglutaric acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound (3-IBG) typically involves hydrolysis of (R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid under alkaline conditions (NaOH, 75–80°C, 5 h), followed by neutralization with HCl to precipitate the product . Key factors affecting yield (85%) and purity (99.5%) include precise pH control during neutralization and temperature optimization to avoid side reactions. Alternative routes, such as Hofmann rearrangement of 3-carbamoylmethyl-5-methylhexanoic acid, require acetic anhydride as a dehydrating agent and yield improvements (65% to 74%) through temperature optimization .
Synthetic Route | Yield (%) | Purity (%) | Key Parameters |
---|---|---|---|
Alkaline hydrolysis | 85 | 99.5 | pH ~7.0, 75–80°C |
Hofmann rearrangement | 74 | >99 | Acetic anhydride, T < 50°C |
Q. Which analytical techniques are most effective for characterizing this compound and its impurities?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying 3-IBG and related impurities (e.g., lactam derivatives) at levels as low as 0.01% . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural identity via characteristic signals: δ 0.70 ppm (d, CH3), 1.95 ppm (s, CH2), and 182.89 ppm (carbonyl carbons) . Mass spectrometry (MS) provides molecular weight confirmation (m/z 187 [M-H+]), while infrared (IR) spectroscopy identifies functional groups (e.g., 3436 cm⁻¹ for OH stretch) .
Q. How does this compound function as a key intermediate in pregabalin synthesis?
- Methodological Answer : 3-IBG serves as a precursor in the asymmetric synthesis of pregabalin. The compound undergoes resolution via chiral amines (e.g., R-(+)-phenylethylamine) to yield enantiomerically pure intermediates. For example, 3-IBG is converted to (R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid, which is further reduced to pregabalin . Critical steps include enantiomeric excess validation using chiral HPLC and minimizing racemization during reaction workup .
Advanced Research Questions
Q. What are the challenges in achieving enantiomeric purity during this compound synthesis, and how can they be mitigated?
- Methodological Answer : Racemization during hydrolysis or esterification steps is a major challenge. For instance, prolonged heating (>80°C) during alkaline hydrolysis can lead to partial racemization of the product . Mitigation strategies include:
- Temperature Control : Maintaining reaction temperatures below 80°C.
- Chiral Resolution : Use of enantiopure resolving agents (e.g., S-(-)-phenylethylamine) to separate diastereomeric salts .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed esterification) to selectively process one enantiomer .
Q. How can researchers validate analytical methods for detecting trace impurities in this compound batches?
- Methodological Answer : Method validation should follow ICH Q2(R1) guidelines, including:
- Specificity : Demonstrate baseline separation of 3-IBG from impurities (e.g., 4-isobutylpyrrolidin-2-one) using HPLC with a C18 column and acetonitrile/water mobile phase .
- Sensitivity : Limit of detection (LOD) ≤0.01% via signal-to-noise ratio ≥3.
- Linearity : R² ≥0.999 over 50–150% of the target concentration.
- Robustness : Test pH (±0.2), flow rate (±10%), and column temperature (±5°C) variations .
Q. What experimental design considerations are critical for scaling up this compound synthesis while maintaining regulatory compliance?
- Methodological Answer : Key considerations include:
- Process Analytical Technology (PAT) : Real-time monitoring of critical quality attributes (CQAs) like pH and temperature using in-line sensors .
- Impurity Profiling : Identify and control genotoxic impurities (e.g., alkylating agents) to meet ICH Q3A/B thresholds (<0.15% for known impurities) .
- Green Chemistry : Replace hazardous solvents (e.g., chloroform) with alternatives like ethyl acetate in crystallization steps .
Q. Data Contradiction Analysis
Q. Why do reported yields for this compound synthesis vary across studies, and how can these discrepancies be resolved?
- Methodological Answer : Yield variations (65–85%) arise from differences in workup protocols and starting material purity. For example, incomplete neutralization during HCl quenching can lead to product loss . Resolution requires:
- Standardized Protocols : Adopt consistent reaction termination methods (e.g., rapid cooling to 0–5°C).
- Quality Control : Pre-purify starting materials using recrystallization or chromatography.
- Reproducibility Studies : Compare results across multiple labs using identical synthetic conditions .
Q. Research Gaps and Future Directions
- Stereoselective Catalysis : Develop asymmetric catalytic routes to avoid costly resolution steps.
- Degradation Studies : Investigate stability under accelerated conditions (40°C/75% RH) to define storage guidelines.
- Eco-Friendly Synthesis : Explore biocatalytic pathways using engineered enzymes for sustainable production .
Properties
IUPAC Name |
3-(2-methylpropyl)pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(2)3-7(4-8(10)11)5-9(12)13/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATSLDZQNXAKMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450420 | |
Record name | 3-isobutylglutaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75143-89-4 | |
Record name | 3-Isobutylglutaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75143-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutylglutaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075143894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-isobutylglutaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-Methylpropyl)pentanedioic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOBUTYLGLUTARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EMH1IVR5QH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.